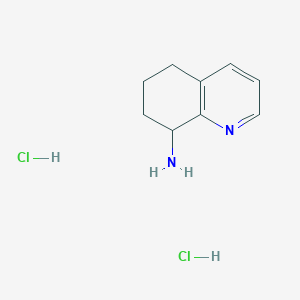

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYNWEDVEEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696144 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-87-8 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure, arising from the fusion of a pyridine and a cyclohexene ring, makes it a valuable building block in the design of novel therapeutics and functional materials.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as neurotropic agents, C5a receptor antagonists, and key intermediates in the synthesis of complex alkaloids.[2][3] Specifically, 5,6,7,8-Tetrahydroquinolin-8-amine serves as a crucial precursor for pharmacologically active molecules, where the primary amine at the 8-position provides a versatile handle for further chemical modifications.[4]

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and discuss the underlying reaction mechanisms.

Strategic Approach to Synthesis: Catalytic Hydrogenation

The most direct and efficient pathway to 5,6,7,8-Tetrahydroquinolin-8-amine is through the catalytic hydrogenation of 8-nitroquinoline. This method is advantageous due to its high atom economy and the relatively clean conversion. The process involves a two-stage reduction: first, the nitro group is reduced to an amine, and second, the carbocyclic ring of the quinoline is selectively saturated. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[5][6]

The overall synthetic workflow can be visualized as follows:

Caption: A streamlined workflow for the synthesis of the target compound.

Mechanistic Insights: The Role of the Catalyst

The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a multi-step process. The palladium catalyst facilitates the dissociation of molecular hydrogen into highly reactive atomic hydrogen. These hydrogen atoms are then transferred to the nitro group, which is adsorbed onto the catalyst surface. The reduction proceeds through nitroso and hydroxylamine intermediates to yield the primary amine. Concurrently, the carbocyclic ring of the quinoline is also hydrogenated. The selectivity for the carbocyclic ring over the pyridine ring is a known phenomenon in the hydrogenation of quinolines under certain conditions.

Caption: The catalytic cycle for the hydrogenation of 8-nitroquinoline.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Part 1: Catalytic Hydrogenation of 8-Nitroquinoline

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 8-Nitroquinoline | 174.16 | 10.0 g | 0.057 | Starting material. |

| 10% Palladium on Carbon (Pd/C) | N/A | 1.0 g | N/A | Catalyst (handle with care, pyrophoric when dry). |

| Ethanol (EtOH) | 46.07 | 200 mL | N/A | Solvent. |

| Hydrogen Gas (H₂) | 2.02 | ~50 psi | Excess | Reducing agent. |

| Celite® | N/A | As needed | N/A | Filtration aid. |

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 8-nitroquinoline (10.0 g, 0.057 mol) and ethanol (200 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (1.0 g). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Ensure the catalyst is handled in an inert atmosphere or as a wet paste.[7]

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Reaction: Vigorously agitate the mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 16-24 hours.

-

Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake containing the catalyst should not be allowed to dry, as it can ignite. Keep it wet with ethanol or water and dispose of it appropriately.[5] Wash the filter cake with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,6,7,8-Tetrahydroquinolin-8-amine as an oil.

Part 2: Formation of the Dihydrochloride Salt

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Crude 5,6,7,8-Tetrahydroquinolin-8-amine | 148.21 | ~8.5 g (theoretical) | From Part 1. |

| Diethyl Ether (Et₂O) | 74.12 | 100 mL | Anhydrous. |

| Hydrochloric Acid (HCl) in Diethyl Ether | ~2 M solution | As needed | Commercially available or prepared by bubbling dry HCl gas through anhydrous ether. |

Procedure:

-

Dissolution: Dissolve the crude 5,6,7,8-Tetrahydroquinolin-8-amine in anhydrous diethyl ether (100 mL).

-

Precipitation: While stirring, slowly add a ~2 M solution of hydrochloric acid in diethyl ether to the amine solution. The dihydrochloride salt will precipitate as a solid.

-

Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule. Spectroscopic data for the dihydrochloride salt is available in the literature.[8]

-

Mass Spectrometry: To confirm the molecular weight of the free base (148.21 g/mol ) and the dihydrochloride salt (221.12 g/mol ).[9]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[10][11]

Safety and Handling

-

8-Nitroquinoline: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium on Carbon (Pd/C): As mentioned, dry Pd/C is pyrophoric. Handle in an inert atmosphere and never allow the catalyst to dry on filter paper or in the air.[5][7]

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and used in a well-ventilated area, away from ignition sources.

-

Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 8-nitroquinoline is a reliable and efficient method. This guide provides a comprehensive framework for its successful execution, from the underlying principles to a detailed experimental protocol. The resulting compound is a valuable building block for further synthetic elaborations in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE 2HCL(1187929-87-8) 1H NMR spectrum [chemicalbook.com]

- 9. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride

Foreword: Unveiling a Privileged Scaffold

The tetrahydroquinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1] Its unique conformational flexibility and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within this important class of heterocycles, 5,6,7,8-Tetrahydroquinolin-8-amine and its dihydrochloride salt have emerged as critical building blocks. This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, synthesizing its chemical properties, synthesis, reactivity, and applications to empower researchers in their scientific endeavors.

Core Chemical Identity and Structural Elucidation

This compound is the salt form of the parent amine, where both the primary amine at the 8-position and the quinoline nitrogen are protonated. This salt form generally offers enhanced stability and solubility in aqueous media compared to the free base.

The core structure consists of a pyridine ring fused to a cyclohexene ring, with an amine substituent on the chiral center at the C8 position. The presence of this stereocenter means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Caption: 2D Structure of this compound.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1187929-87-8 (dihydrochloride) | [2][3] |

| 865303-57-7 ((8S)-dihydrochloride) | [4] | |

| 1431726-92-9 ((R)-hydrochloride) | [5][6] | |

| 298181-83-6 (free base) | [7] | |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [2][4] |

| Molecular Weight | 221.12 g/mol | [4] |

| IUPAC Name | 5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |

| InChI | InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | [4] |

| SMILES | C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | [4] |

Physicochemical & Spectroscopic Profile

The physicochemical properties of a compound are paramount for its application in synthesis and drug development, influencing factors such as solubility, stability, and bioavailability.

Core Properties

The properties listed below are for the free base (5,6,7,8-Tetrahydroquinolin-8-amine) unless otherwise specified, as data for the dihydrochloride salt is less commonly reported. The salt form is expected to have a higher melting point and greater solubility in polar solvents.

| Property | Value | Notes |

| Molecular Weight | 148.21 g/mol (Free Base) | [7] |

| Boiling Point | 277.3 °C at 760 mmHg | Predicted for the free base.[7] |

| Flash Point | 146 °C | Predicted for the free base.[7] |

| Density | 1.081 g/cm³ | Predicted for the free base.[7] |

| pKa | 8.93 ± 0.20 | Predicted for the free base.[7] |

| LogP | 2.118 | Predicted for the free base.[7] |

| Storage Temperature | 2–8 °C, under inert gas | Recommended for the free base to prevent oxidation/degradation.[7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and environment of protons. Spectra for the dihydrochloride salt are available, which are crucial for confirming the structure post-synthesis.[8] Published data for derivatives show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated ring.[9]

-

¹³C NMR: Complements ¹H NMR by showing the chemical environments of the carbon atoms. Data is available for the parent 5,6,7,8-tetrahydroquinoline structure.[10]

-

-

Mass Spectrometry (MS): Used to determine the exact mass and fragmentation pattern, confirming the molecular weight and elemental composition.[9]

-

Infrared (IR) Spectroscopy: Identifies functional groups. For this molecule, key peaks would correspond to N-H stretches (amine), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches (aromatic ring).[9]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5,6,7,8-tetrahydroquinolin-8-amine is typically achieved from its corresponding ketone or alcohol precursor. A common and effective route involves the reductive amination of 5,6,7,8-tetrahydroquinolin-8-one.

Caption: A common synthetic route to the target compound.

Protocol Insight: The synthesis often begins with 5,6,7,8-tetrahydroquinolin-8-one, which serves as a key intermediate.[11]

-

Oxime Formation: The ketone is reacted with hydroxylamine to form the corresponding oxime, 6,7-dihydro-5H-quinolin-8-one oxime.

-

Reduction: The oxime is then reduced to the primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This step is crucial as it establishes the amine functionality.

-

Salt Formation: The resulting free base is dissolved in a suitable solvent, such as ether or methanol, and treated with an excess of ethereal or methanolic hydrogen chloride to precipitate the stable dihydrochloride salt.[12]

An alternative pathway involves the conversion of 5,6,7,8-tetrahydroquinolin-8-ol to an azide, followed by reduction.[9] The choice of route depends on the availability of starting materials and the desired stereochemistry, as enzymatic resolutions can be employed at the alcohol stage to access enantiopure amines.[13]

Chemical Reactivity and Stability

-

Amine Functionality: The primary amine at the C8 position is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.[13][14] This reactivity makes it an excellent handle for introducing diverse substituents.

-

Aromatic Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than a benzene ring.

-

Stability and Storage: The dihydrochloride salt is significantly more stable to air and moisture than the free base. For long-term storage, it is recommended to keep the compound in a tightly-sealed container, away from moisture, and under refrigeration.[6] The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

Applications in Scientific Research

The utility of this compound stems from its role as a versatile intermediate in the synthesis of complex molecules with significant biological and chemical properties.

Caption: Role as a precursor in developing advanced functional molecules.

-

Asymmetric Catalysis: Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, known by the acronym CAMPY, have been successfully employed as ligands in metal complexes (e.g., Rhodium, Ruthenium). These catalysts have shown high efficacy and enantioselectivity in asymmetric transfer hydrogenation reactions, which are vital for producing chiral alkaloids and other pharmaceutical intermediates.[9]

-

Drug Discovery and Medicinal Chemistry:

-

C5a Receptor Antagonists: The scaffold has been used to develop a novel series of potent antagonists for the C5a receptor, a key target in inflammatory diseases.[15]

-

Antiproliferative Agents: Derivatives, particularly Schiff bases formed by reacting the amine with various aldehydes, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[13][16] Mechanistic studies suggest these compounds can induce apoptosis, affect the cell cycle, and increase cellular reactive oxygen species (ROS).[14]

-

Anti-inflammatory and Antiulcer Agents: The broader tetrahydroquinoline framework has been explored for creating compounds with anti-inflammatory and antiulcer properties.[17]

-

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and its parent amine require careful handling.

GHS Hazard Identification

The compound is classified with the following hazards:

-

H302: Harmful if swallowed (for the hydrochloride form).[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[18] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in catalysis and medicine. Its well-defined chemical properties, versatile reactivity, and the established importance of its scaffold make it a high-value building block for researchers. This guide has provided a foundational understanding of its core characteristics, empowering scientists to leverage its full potential in creating the next generation of catalysts and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. 1187929-87-8|this compound|BLD Pharm [bldpharm.com]

- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE 2HCL(1187929-87-8) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

- 11. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

biological activity of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

An In-Depth Technical Guide to the Biological Activities of the 5,6,7,8-Tetrahydroquinolin-8-amine Scaffold

Executive Summary

The 5,6,7,8-tetrahydroquinoline framework, and specifically its 8-amino substituted variant, represents a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with 5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives. While often supplied as a more stable and soluble dihydrochloride salt, the biological efficacy resides in the parent amine structure. This core moiety is a versatile building block for developing therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases. Its rigid, chiral structure allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for designing potent and selective modulators of various biological targets. This document will delve into the key biological activities, mechanisms of action, synthetic strategies, and experimental protocols relevant to the exploration of this important chemical scaffold for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The foundational structure is 5,6,7,8-Tetrahydroquinolin-8-amine. The presence of a chiral center at the C8 position is a critical feature, as the stereochemistry often dictates the biological activity and target engagement. The molecule is typically handled as its dihydrochloride salt to improve stability and aqueous solubility.

-

Core Scaffold: 5,6,7,8-Tetrahydroquinolin-8-amine

-

Common Salt Form: 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

-

Key Structural Features:

-

A fused heterocyclic system combining a pyridine ring and a partially saturated cyclohexane ring.

-

A primary amine at the C8 position, which serves as a key handle for derivatization.

-

A stereocenter at C8, leading to (R)- and (S)-enantiomers.

-

The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, in particular, has been identified as a privileged structure for the development of novel therapeutics, such as CXCR4 antagonists.[1]

Major Biological Activities and Mechanisms of Action

Derivatives of the 5,6,7,8-Tetrahydroquinolin-8-amine core have demonstrated a wide range of biological activities. The functionalization of the 8-amino group and substitution on the quinoline ring are primary strategies for tuning the pharmacological profile.

Antiproliferative and Anticancer Activity

A significant body of research has focused on developing derivatives of this scaffold as potential anticancer agents.[1][2][3] Studies have shown that Schiff bases and related compounds derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine exhibit potent antiproliferative effects against a panel of human cancer cell lines.[1][3]

Mechanism of Action: The primary anticancer mechanism for the most active derivatives involves the induction of oxidative stress and mitochondrial dysfunction. The lead compound, (R)-5a from one study, was shown to affect cell cycle progression, trigger the depolarization of the mitochondrial membrane, and increase the production of cellular Reactive Oxygen Species (ROS) in ovarian carcinoma (A2780) cells.[2][3] This cascade of events ultimately leads to apoptotic cell death.

Caption: Proposed mechanism of anticancer activity for select 5,6,7,8-tetrahydroquinolin-8-amine derivatives.

Quantitative Data: Antiproliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative chiral compounds against various cancer cell lines.

| Compound | Cell Line | Description | IC₅₀ (µM)[2][3] |

| (R)-5a | A2780 | Ovarian Carcinoma | 0.9 ± 0.1 |

| MSTO-211H | Biphasic Mesothelioma | 1.3 ± 0.1 | |

| HT-29 | Colorectal Adenocarcinoma | 2.3 ± 0.2 | |

| HeLa | Cervix Carcinoma | 2.5 ± 0.3 | |

| (S)-5a | A2780 | Ovarian Carcinoma | 2.1 ± 0.2 |

| MSTO-211H | Biphasic Mesothelioma | 2.9 ± 0.2 | |

| HT-29 | Colorectal Adenocarcinoma | 4.1 ± 0.3 | |

| HeLa | Cervix Carcinoma | 4.6 ± 0.4 |

Note: The data clearly indicates that the (R)-enantiomer is generally more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for biological activity.

C5a Receptor Antagonism

The complement component 5a (C5a) receptor is a G protein-coupled receptor that plays a critical role in the inflammatory response. A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent C5a receptor antagonists.[4] These compounds demonstrate high binding affinity for the receptor and act as functional antagonists, suggesting their potential for treating inflammatory diseases.[4] The synthetic routes developed allow for efficient variation of substituents on the tetrahydroquinoline core, facilitating detailed structure-activity relationship (SAR) studies.[4]

CXCR4 Receptor Antagonism

The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a recognized pharmacophore for developing antagonists of the CXCR4 chemokine receptor.[1] CXCR4 and its ligand CXCL12 are implicated in numerous physiological and pathological processes, including HIV entry into T-cells and cancer cell metastasis. The identification of compound AMD11070 as a potent CXCR4 antagonist has highlighted this scaffold's potential for developing novel anti-HIV and anticancer therapeutics.[1]

Other Potential Applications

-

Anti-ulcer Agents: Patents describe the use of 8-amino-5,6,7,8-tetrahydroquinoline as a key intermediate for synthesizing thiocarbamoyl derivatives that possess anti-ulcer properties.[5]

-

Ligands for Asymmetric Catalysis: Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, are employed as effective ligands in metal complexes for asymmetric transfer hydrogenation reactions.[6] This application is crucial for the synthesis of other biologically active chiral molecules.[6]

Synthesis and Experimental Protocols

The synthesis of the core scaffold and its subsequent derivatization are key to exploring its biological potential.

General Synthesis of the Core Scaffold

The chiral 8-amino-5,6,7,8-tetrahydroquinoline scaffold is typically synthesized from its 8-hydroxy precursor, 5,6,7,8-tetrahydroquinolin-8-ol. A key step involves the dynamic kinetic resolution (DKR) of the alcohol using an enzyme like Candida antarctica lipase to separate the enantiomers. The resolved alcohol is then converted to the corresponding amine with inversion of stereochemistry.

Caption: General synthetic workflow for chiral 5,6,7,8-tetrahydroquinolin-8-amine.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, a common method for generating libraries of biologically active compounds.[3]

Objective: To synthesize an N-((E)-phenylmethylidene)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative.

Materials:

-

(R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

-

Substituted benzaldehyde (e.g., benzaldehyde)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, ice bath

Procedure:

-

Dissolution: Dissolve 1.2 equivalents of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in 10 mL of ethanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Addition of Aldehyde: Slowly add 1.0 equivalent of the desired substituted benzaldehyde to the cooled solution.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, add 5 mL of water to the reaction mixture. Extract the aqueous solution three times with 10 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting crude product is often pure enough for initial screening. If necessary, further purification can be achieved by column chromatography on silica gel.

Self-Validation: The integrity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.

Protocol: MTT Assay for Antiproliferative Activity

This protocol provides a standard method for assessing the cytotoxic/antiproliferative effects of synthesized compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Human cancer cell line (e.g., A2780)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, multichannel pipette, incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5,6,7,8-Tetrahydroquinolin-8-amine scaffold is a proven platform for the discovery of novel, potent, and selective therapeutic agents. The chirality at the C8 position is a critical determinant of biological activity, offering a clear path for stereoselective optimization. Current research has successfully demonstrated its utility in developing anticancer agents acting via mitochondrial disruption and as antagonists for key inflammatory and chemokine receptors.

Future research should focus on:

-

Expanding the SAR: Synthesizing and screening more diverse libraries of derivatives to explore new biological targets and improve potency and selectivity for existing ones.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

-

In Vivo Studies: Advancing the most promising compounds from in vitro assays to in vivo animal models of cancer and inflammation to validate their therapeutic potential.

The versatility and demonstrated biological relevance of this scaffold ensure that it will remain an area of intense interest in the field of drug discovery and development.

References

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 6. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. While a singular "discovery" event is not prominent in the literature, this document traces the compound's emergence as a critical intermediate in medicinal chemistry, most notably through its disclosure in foundational patents for therapeutic agents. We will explore the evolution of its synthesis, from early methods to more refined contemporary protocols, and delve into its crucial role as a building block for a diverse range of pharmacologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical entity.

Historical Context and Emergence in Medicinal Chemistry

The history of 5,6,7,8-Tetrahydroquinolin-8-amine is intrinsically linked to the broader exploration of the tetrahydroquinoline scaffold in drug discovery. The tetrahydroquinoline core is a well-recognized "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities.

While the precise first synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine is not clearly documented in a single seminal publication, its importance as a key pharmaceutical intermediate became evident in the 1970s. A significant milestone is a 1977 patent that described the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives as intermediates for anti-ulcer agents.[1] This patent laid the groundwork for the subsequent exploration of this scaffold in various therapeutic areas.

Further research has solidified the importance of this compound as a versatile starting material. For instance, it has been instrumental in the development of novel C5a receptor antagonists, highlighting its utility in creating compounds that modulate the immune system.[2] Its derivatives have also been investigated for their anti-inflammatory properties.[3] The timeline below illustrates the key stages in the recognition of this compound's significance.

Caption: Key milestones in the history of 5,6,7,8-Tetrahydroquinolin-8-amine.

Physicochemical Properties

This compound is a stable, crystalline solid. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [4] |

| Molecular Weight | 221.12 g/mol | [4] |

| IUPAC Name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |

| CAS Number | 865303-57-7 | [4] |

| Appearance | Colorless to light brown solid | [5] |

Synthesis and Manufacturing

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine typically proceeds through a multi-step process, with the key intermediate being 5,6,7,8-tetrahydroquinolin-8-one. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydroquinoline

The following protocol is a representative synthesis adapted from methodologies described in the literature.[1]

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one

-

Oxidation of 5,6,7,8-Tetrahydroquinoline: A solution of 5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., acetic acid) is treated with an oxidizing agent (e.g., hydrogen peroxide). The reaction mixture is heated to facilitate the oxidation of the 8-position to a carbonyl group.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield 5,6,7,8-tetrahydroquinolin-8-one.

Step 2: Oximation of 5,6,7,8-Tetrahydroquinolin-8-one

-

Reaction with Hydroxylamine: 5,6,7,8-Tetrahydroquinolin-8-one is dissolved in a mixture of ethanol and water. Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) are added, and the mixture is refluxed.

-

Crystallization: Upon cooling, the oxime product crystallizes from the reaction mixture. The crystals are collected by filtration, washed with water, and dried.

Step 3: Reduction of the Oxime to 8-Amino-5,6,7,8-tetrahydroquinoline

-

Reduction: The oxime is dissolved in ethanol and a solution of sodium hydroxide. A reducing agent, such as a nickel-aluminum alloy, is added portion-wise. The reaction is stirred at room temperature.

-

Isolation of the Amine: The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with an organic solvent. The organic extracts are dried and evaporated to yield the crude 8-amino-5,6,7,8-tetrahydroquinoline.

Step 4: Formation of the Dihydrochloride Salt

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., anhydrous ether). An excess of ethereal hydrogen chloride is added.

-

Recrystallization: The resulting precipitate, this compound, is collected by filtration and recrystallized from a suitable solvent system (e.g., methanol-ether) to yield the pure product.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic scaffold, allows for diverse chemical modifications.

Caption: Applications of 5,6,7,8-Tetrahydroquinolin-8-amine in drug discovery.

Case Study: Synthesis of C5a Receptor Antagonists

Research has demonstrated the utility of the 5,6,7,8-tetrahydroquinoline scaffold in the development of potent C5a receptor antagonists.[2] The synthesis of these antagonists often involves the derivatization of the 5- or 8-amino group of the tetrahydroquinoline core. The ability to readily modify substituents on the tetrahydroquinoline ring allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug design.

Chiral Ligands in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions.[6] These chiral diamine ligands, in complex with metals like rhodium, have shown efficacy in the asymmetric transfer hydrogenation of prochiral imines, a key transformation in the synthesis of chiral amines which are themselves important pharmaceutical building blocks.

Conclusion

While the initial discovery of this compound is not attributable to a single pioneering study, its significance has been firmly established through its repeated appearance as a pivotal intermediate in the synthesis of a wide range of biologically active molecules. From its early description in patents for anti-ulcer agents to its contemporary use in the development of sophisticated modulators of the immune system and as chiral ligands, this compound has proven to be a versatile and valuable tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established, ensuring its continued availability for future research and development endeavors.

References

- 1. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (C₉H₁₄Cl₂N₂), a key intermediate in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Importance of Spectroscopic Characterization

5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives are significant scaffolds in medicinal chemistry, forming the backbone of various biologically active compounds.[2][3][4] Accurate and unambiguous structural confirmation is paramount for regulatory approval and ensuring the efficacy and safety of any downstream application. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the molecular structure, purity, and integrity of such compounds.

This guide will delve into the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles. We will explore not only what the data looks like, but why it appears that way, providing a deeper understanding for the practicing scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

Experimental Protocol: Acquiring High-Quality NMR Data

The choice of solvent and experimental parameters is critical for obtaining a high-quality NMR spectrum, especially for a dihydrochloride salt.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

Expertise & Experience: For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Unlike D₂O or CD₃OD, it is aprotic and will not cause the rapid exchange of the amine and ammonium protons, allowing for their observation.[5] The use of protic solvents would lead to the disappearance of these key signals.[6]

-

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[2][7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectral Data

Based on the structure and data from similar compounds, the following ¹H NMR signals are predicted for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H2, H4 | ~8.4-8.6 | Doublet | Aromatic protons on the pyridine ring, deshielded by the nitrogen. |

| H3 | ~7.1-7.4 | Multiplet | Aromatic proton on the pyridine ring. |

| H8 | ~3.7-4.0 | Triplet or Multiplet | Methine proton adjacent to the amine group, deshielded by the nitrogen. |

| H5 | ~2.5-2.8 | Multiplet | Methylene protons adjacent to the aromatic ring. |

| H7 | ~2.1-2.3 | Multiplet | Methylene protons adjacent to the chiral center. |

| H6 | ~1.7-2.0 | Multiplet | Methylene protons on the saturated ring. |

| -NH₃⁺ | Broad singlet | Broad Singlet | Protons of the ammonium group, often broad due to exchange and quadrupolar effects. |

Note: This is a predicted spectrum. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C9, C10 | ~145-158 | Aromatic carbons adjacent to the pyridine nitrogen. |

| C2, C3, C4 | ~120-140 | Aromatic carbons. |

| C8 | ~55-65 | Carbon bearing the amine group, shifted downfield by the nitrogen. |

| C5, C7 | ~25-35 | Aliphatic carbons in the saturated ring. |

| C6 | ~18-25 | Aliphatic carbon in the saturated ring. |

Note: This is a predicted spectrum based on data for related compounds.[2][8] Quaternary carbons (C9, C10) will typically have a lower intensity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad | Characteristic broad absorption for the N-H stretching of the ammonium salt. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds on the tetrahydro- portion of the ring. |

| C=N, C=C Stretch | 1650-1550 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Ammonium) | 1600-1500 | Medium | Bending vibration of the ammonium group. |

| C-N Stretch | 1350-1250 | Medium | Stretching vibration of the C-N bond.[9] |

Note: The IR spectrum of the parent 5,6,7,8-Tetrahydroquinoline is available for comparison on public databases.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte is ionized.

-

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

For this compound, ESI-MS in positive ion mode is expected to show a prominent peak for the protonated free base.

Expected Molecular Ion:

-

[M+H]⁺: The free base has a molecular weight of 148.21 g/mol .[1] Therefore, the expected molecular ion peak will be at m/z ≈ 149.2 .

Fragmentation Pathways:

The fragmentation of cyclic amines is well-documented.[10] The molecular ion of 5,6,7,8-Tetrahydroquinolin-8-amine is expected to undergo fragmentation through several key pathways:

-

Loss of NH₃: A common fragmentation for primary amines, leading to a fragment at m/z ≈ 132.1 .

-

Loss of Ethylene (C₂H₄): Cleavage of the saturated ring can result in the loss of a neutral ethylene molecule, a characteristic fragmentation for cyclic systems.[11][12] This would produce a fragment at m/z ≈ 121.1 .

-

α-Cleavage: Cleavage of the bond adjacent to the amine group is a dominant fragmentation pathway for amines.[10][11]

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data presented here provides a robust framework for the structural confirmation of this compound.

Logical Workflow for Structural Verification

The following diagram illustrates the logical workflow for using the spectroscopic data to confirm the structure of the target compound.

Caption: Logical workflow for structural confirmation.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the principles behind the experimental setup and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important chemical entity. The combination of these techniques provides a self-validating system, ensuring the scientific integrity of any subsequent research or development activities.

References

- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

Preliminary Cytotoxicity Screening of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation to explain the causal-driven logic behind experimental design, assay selection, and data interpretation. The quinoline scaffold, a privileged structure in medicinal chemistry, is found in numerous therapeutic agents, and its derivatives are frequently investigated for anticancer properties.[1][2][3] Therefore, a robust and early assessment of cytotoxicity is a critical step in evaluating the therapeutic potential of novel analogues like this compound. This guide details a phased screening approach, beginning with broad assessments of metabolic viability (MTT assay) and membrane integrity (LDH assay), and progressing to initial mechanistic insights via apoptosis detection (Caspase-3/7 assay). Each protocol is presented as a self-validating system with requisite controls, ensuring scientific integrity. The overarching goal is to equip researchers with the foundational knowledge to generate reliable, interpretable data that will effectively guide subsequent stages of drug discovery.

Section 1: The Investigational Compound: this compound

1.1 Chemical Identity and Properties

A thorough understanding of the test article is the foundation of any screening cascade. Key physicochemical properties of the subject compound, specifically the (8S) enantiomer, are summarized below.

| Property | Value | Source |

| IUPAC Name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [4] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [4] |

| Molecular Weight | 221.12 g/mol | [4] |

| CAS Number | 865303-57-7 | [4] |

| Canonical SMILES | C1C--INVALID-LINK--N.Cl.Cl | [4] |

1.2 Rationale for Cytotoxicity Screening: A Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, famously represented by antimalarial drugs like quinine and chloroquine.[3][5] Their mechanism often involves disrupting critical biological processes in pathogens, such as heme detoxification.[6][7][8] More broadly, the tetrahydroquinoline scaffold is a key feature in a variety of biologically active alkaloids and has been incorporated into compounds designed as potential antiproliferative agents.[2][9] Studies on related 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have demonstrated antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma).[1] This precedent provides a strong rationale for evaluating this compound for cytotoxic effects, as this is a primary phenotype sought in the discovery of new anticancer agents.[10][11]

1.3 Critical Safety and Handling Precautions

According to its Globally Harmonized System (GHS) classification, this compound and related compounds are associated with significant hazards.[4][12]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Mandatory Handling Procedures:

-

Always handle the compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

-

Avoid inhalation of dust or aerosols.

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Section 2: A Phased Strategy for Cytotoxicity Assessment

A robust preliminary screen should be designed as a funnel, starting with broad, cost-effective assays and progressing to more specific, mechanistic questions. This approach maximizes efficiency by eliminating inactive compounds early and provides a multi-faceted profile for promising candidates. The proposed workflow is designed to first ask "Is the compound cytotoxic?" and then "How does it induce cytotoxicity?".

Section 3: Experimental Design: Foundational Considerations

3.1 Cell Line Selection: The "Why" Behind the "Which"

The choice of cell line is a critical parameter that dictates the relevance of the results.[14] For a preliminary screen of a novel compound with potential anticancer activity, a pragmatic approach involves using a small, diverse panel that includes both cancer and non-cancerous cell lines. This allows for the simultaneous assessment of efficacy and potential off-target toxicity.[15]

| Cell Line | Type | Rationale for Inclusion | Source |

| A2780 | Human Ovarian Carcinoma | Previously used to demonstrate the antiproliferative activity of related tetrahydroquinoline derivatives. | [1] |

| HeLa | Human Cervical Adenocarcinoma | A robust, widely used cancer cell line for general cytotoxicity screening. | [1] |

| L929 | Mouse Fibroblast | An established standard cell line for in vitro cytotoxicity testing as per ISO 10993-5, representing a "normal" cell type. | [16] |

3.2 Compound Preparation and Dosing Strategy

-

Solubilization: The dihydrochloride salt form of the compound suggests good aqueous solubility. Initially, attempt to dissolve the compound directly in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS). If solubility is limited, sterile dimethyl sulfoxide (DMSO) may be used as a solvent. The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) is mandatory in all experiments.

-

Dose Range: A wide dose range is essential for capturing the full dose-response curve. A common starting strategy is a semi-logarithmic dilution series, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a no-drug control. This range can be adjusted based on initial results.

3.3 The Principle of Self-Validating Assays: Essential Controls

Every plate must contain a set of controls to ensure the validity of the results.

-

Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO, PBS) used to deliver the compound. This measures the baseline viability and serves as the 100% viability reference.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine or 1% Triton X-100). This confirms that the assay system can detect a cytotoxic effect.

-

Medium-Only Control (Blank): Wells containing only cell culture medium (and any assay reagents). This value is subtracted from all other readings to correct for background absorbance/luminescence.[17]

Section 4: Protocol I - Primary Screening via Metabolic Viability (MTT Assay)

4.1 Principle of the Assay

The MTT assay is a colorimetric method for assessing cell viability.[18] The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[19]

4.2 Detailed Step-by-Step Protocol

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound. Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (or vehicle/positive controls).

-

Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[20] A 48-hour time point is a common starting point for preliminary screens.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19][21]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[20]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17][21] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

4.3 Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the medium-only (blank) wells from all other readings.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Sample Data Table:

| Concentration (µM) | Corrected Absorbance (OD 570) | % Viability |

| 0 (Vehicle) | 0.850 | 100% |

| 0.1 | 0.835 | 98.2% |

| 1.0 | 0.765 | 90.0% |

| 10.0 | 0.442 | 52.0% |

| 30.0 | 0.153 | 18.0% |

| 100.0 | 0.051 | 6.0% |

Section 5: Protocol II - Confirmatory Screening via Membrane Integrity (LDH Assay)

5.1 Principle of the Assay

5.2 Detailed Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to prepare a parallel plate for the LDH assay at the same time as the MTT plate.

-

Establish Controls: On the same plate, set up triplicate wells for each of the following controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Vehicle-treated cells to which a lysis buffer (e.g., 10X Lysis Buffer, often provided in kits, containing Triton X-100) is added 45 minutes before supernatant collection.[24]

-

Medium Background: Wells with medium but no cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.[25]

-

Transfer to Assay Plate: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.[24]

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves combining a substrate mix and an assay buffer).[22][24] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

-

Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.

-

Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background absorbance.[24]

5.3 Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the medium background control from all other readings.

-

Calculate Percent Cytotoxicity:

-

Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

This calculation normalizes the data, expressing cell death as a percentage of the maximum possible cell lysis, which is a more accurate measure than raw absorbance.[26][27]

-

Section 6: Protocol III - Preliminary Mechanistic Insight (Apoptosis Screening)

6.1 Rationale: Is the Cytotoxicity due to Apoptosis?

If the primary screens (MTT/LDH) confirm cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process and the desired mechanism for many anticancer drugs.[28][29] Distinguishing apoptosis from necrosis is crucial, as necrosis often involves inflammation, which can be undesirable therapeutically.

6.2 Recommended Assay: Caspase-Glo® 3/7 Assay

For a preliminary mechanistic screen, the Caspase-Glo® 3/7 assay is an excellent choice. It is a homogeneous, luminescent assay with a simple "add-mix-measure" protocol suitable for high-throughput formats. It measures the activity of caspases 3 and 7, which are key executioner caspases activated during both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[30][31]

References

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. journals.co.za [journals.co.za]

- 9. mdpi.com [mdpi.com]

- 10. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. blog.johner-institute.com [blog.johner-institute.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. LDH cytotoxicity assay [protocols.io]

- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. mdpi.com [mdpi.com]

- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 30. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 31. biocompare.com [biocompare.com]

Methodological & Application

Application Notes and Protocols for 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride in cell culture experiments. The protocols outlined below are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's cellular effects. This document emphasizes the rationale behind experimental choices, validation systems, and is grounded in authoritative scientific literature.

Introduction and Scientific Background

5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2][3] This class of compounds has garnered significant interest for its potential as antiproliferative agents, making it a candidate for cancer research and drug development.[1][4][5][6] The core structure of 8-amino-5,6,7,8-tetrahydroquinoline has been identified as a key pharmacophore in compounds designed to induce cancer cell death through mechanisms that can include the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][4][7]

Furthermore, the tetrahydroquinoline nucleus is a foundational structure for the development of C5a receptor antagonists, which play a role in modulating inflammatory responses.[8][9] This dual potential as both an anticancer and an anti-inflammatory agent makes this compound a versatile tool for in vitro studies.

This guide will primarily focus on protocols to investigate its antiproliferative properties, a well-supported application based on current research.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂ | PubChem |

| Molecular Weight | 221.12 g/mol | PubChem |

| Appearance | Solid | - |

| Solubility | Soluble in water and DMSO | Assumed based on dihydrochloride salt form |

| Storage | Store at 4°C, protected from light and moisture | General recommendation for amine salts |

Note on Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Design: Investigating Antiproliferative Activity

The following sections outline a logical workflow for assessing the anticancer potential of this compound.

Caption: Experimental workflow for evaluating the antiproliferative effects of this compound.

Detailed Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental for dose-response experiments.

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

Weighing: Carefully weigh out a precise amount of the compound.

-

Dissolution:

-

For a 10 mM stock solution in DMSO : Dissolve 2.21 mg of the compound in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution.

-

For a 10 mM stock solution in water : Dissolve 2.21 mg of the compound in 1 mL of sterile, nuclease-free water. Gentle warming (to no more than 37°C) may be required to aid dissolution.

-

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

-

DMSO as a Solvent: DMSO is a common solvent for small molecules in cell culture due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.

-

Aqueous Stock Solution: As a dihydrochloride salt, the compound is expected to have good water solubility. Using an aqueous stock can be advantageous to avoid potential DMSO-induced cellular stress, although stability in aqueous solution should be verified.

-

Aliquoting: This prevents degradation of the compound that can occur with multiple freeze-thaw cycles.

Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a critical parameter that quantifies the potency of the compound in inhibiting cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10]

Materials:

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value.

Self-Validating System:

-

Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) to validate the assay's sensitivity.

-

Vehicle Control: Essential for confirming that the solvent (DMSO or water) does not affect cell viability at the concentrations used.

-

Blank Wells: Wells containing only medium and MTT solution should be included for background subtraction.

Mechanistic Studies: Apoptosis and ROS Production

Based on the activity of similar compounds, it is hypothesized that this compound may induce apoptosis and ROS production.[1][4][7]

References

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]

Application Notes and Protocols: Evaluating 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride as a Potential Neuronal Nitric Oxide Synthase Inhibitor in Neuroscience Research

Introduction: The Double-Edged Sword of Nitric Oxide in the Central Nervous System